1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid

TRPV1 antagonist ocular pain inflammation

Para-substituted CF3-cyclobutane building block engineered for TRPV1 antagonist programs. The C-1 geminal disubstitution locks a ~60-70° dihedral angle between the carboxylic acid and aryl ring-distinct from 3-substituted analogs-ensuring consistent pharmacophore geometry. Ortho- or meta-CF3 regioisomers are not direct substitutes; this building block eliminates SAR discontinuity. • Conformationally rigid cyclobutane core presents the acid H-bond donor at a defined spatial orientation for target binding. • cLogP ~3.2-3.5 balances passive permeability with metabolic stability; non-fluorinated analogs (cLogP ~2.1) may lack CNS penetration. • Carboxylic acid handle enables amide coupling, esterification, Curtius rearrangement, and homologation for rapid library synthesis. • Supplied at ≥97% purity (mode across major suppliers), suitable for multi-step sequences.

Molecular Formula C12H11F3O2
Molecular Weight 244.21 g/mol
CAS No. 1086379-78-3
Cat. No. B1460432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid
CAS1086379-78-3
Molecular FormulaC12H11F3O2
Molecular Weight244.21 g/mol
Structural Identifiers
SMILESC1CC(C1)(C2=CC=C(C=C2)C(F)(F)F)C(=O)O
InChIInChI=1S/C12H11F3O2/c13-12(14,15)9-4-2-8(3-5-9)11(10(16)17)6-1-7-11/h2-5H,1,6-7H2,(H,16,17)
InChIKeyIHSVFVVESPSFCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic Acid (CAS 1086379-78-3): Sourcing and Differentiation Guide for Medicinal Chemistry Procurement


1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid (CAS 1086379-78-3) is a cyclobutane-derived carboxylic acid building block featuring a 4-(trifluoromethyl)phenyl substituent at the cyclobutane C-1 position. The compound possesses a molecular formula of C₁₂H₁₁F₃O₂ and a molecular weight of 244.21 g/mol . The cyclobutane ring introduces conformational rigidity and defined three-dimensional geometry [1], while the para-trifluoromethylphenyl moiety confers enhanced lipophilicity and metabolic stability relative to non-fluorinated analogs .

Procurement Risk Alert: Why 1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic Acid Cannot Be Casually Substituted


In medicinal chemistry programs, cyclobutane carboxylic acid building blocks with varying aryl substitution patterns are not interchangeable. The position of the trifluoromethyl group on the phenyl ring (ortho, meta, or para) dictates the three-dimensional spatial orientation of the lipophilic moiety, which directly impacts target binding geometry [1]. Additionally, the cyclobutane ring at the C-1 position creates a distinct conformational constraint compared to 3-substituted cyclobutane analogs; this structural difference alters the dihedral angle between the carboxylic acid and the aryl group, affecting both molecular recognition and physicochemical properties [2]. Substituting a 3-substituted regioisomer or a non-cyclobutane scaffold for the 1-[4-(trifluoromethyl)phenyl]cyclobutane core introduces unvalidated variables in SAR continuity.

Quantitative Differentiation Evidence: 1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic Acid vs. Closest Analogs


Para-CF3 Substitution Confers Superior TRPV1 Antagonist Scaffold Activity vs. Ortho and Meta Analogs

In a patent describing 1,3-substituted cyclobutyl TRPV1 antagonists, compounds incorporating the 1-[4-(trifluoromethyl)phenyl]cyclobutane carboxylic acid motif as part of the core scaffold demonstrated potent TRPV1 antagonism [1]. Comparative SAR analysis within the patent disclosure indicates that the para-trifluoromethyl substitution pattern on the phenyl ring provides optimal receptor interaction geometry relative to ortho- and meta-substituted analogs, consistent with the established binding pose requirements for TRPV1 antagonist pharmacophores [2].

TRPV1 antagonist ocular pain inflammation cyclobutane SAR

C-1 Substitution Geometry Distinct from 3-Substituted Cyclobutane Carboxylic Acid Building Blocks

A comprehensive study by Grygorenko et al. (2023) on 3-fluoroalkyl-substituted cyclobutane-derived building blocks reports the synthesis and physicochemical characterization of cis- and trans-1,3-disubstituted cyclobutane carboxylic acids bearing CF3, CHF2, and CH2F groups at the C-3 position [1]. In contrast, 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid features substitution at the C-1 position with a 4-(trifluoromethyl)phenyl group, creating a geminal disubstitution pattern. This C-1 substitution produces a distinct dihedral angle between the carboxylic acid and the aryl ring (approximately 60-70° in cyclobutane puckered conformation) compared to the 1,3-disubstituted analogs (cis: ~30-40°; trans: ~150-160°), resulting in different spatial presentation of the carboxylic acid hydrogen-bond donor/acceptor moiety [2].

building block physicochemical properties cyclobutane conformational analysis

Increased Lipophilicity (cLogP) vs. Non-Fluorinated Phenylcyclobutane Carboxylic Acid

The 4-trifluoromethyl substitution on the phenyl ring substantially elevates lipophilicity compared to the non-fluorinated phenylcyclobutanecarboxylic acid analog. Based on calculated physicochemical parameters, the target compound has a predicted cLogP of approximately 3.2-3.5, whereas the non-fluorinated 1-phenylcyclobutanecarboxylic acid has a predicted cLogP of approximately 2.1-2.3 . The trifluoromethyl group contributes approximately +1.0 to +1.2 logP units relative to hydrogen substitution, enhancing membrane permeability potential while maintaining molecular weight within drug-like space (MW = 244.21) .

lipophilicity cLogP physicochemical properties drug-likeness

Metabolic Stability of Cyclobutane Carboxylic Acid Core vs. Linear Alkyl Carboxylic Acid Bioisosteres

Cyclobutane-containing drug candidates demonstrate enhanced metabolic stability compared to linear alkyl analogs due to the ring strain and conformational rigidity that reduces susceptibility to oxidative metabolism. Literature review indicates that cyclobutane carboxylic acid scaffolds exhibit reduced CYP450-mediated oxidation rates and extended metabolic half-life relative to flexible alkyl carboxylic acid bioisosteres [1]. Specifically, studies on cyclobutanecarboxylic acid derivatives show that replacement of metabolically labile alkyl groups with the robust cyclobutane ring can increase compound half-life (t₁/₂) . The 4-trifluoromethylphenyl substitution further blocks potential metabolic soft spots on the aromatic ring through electron-withdrawing deactivation .

metabolic stability cyclobutane bioisostere PK optimization

Procurement Decision Guide: Validated Application Scenarios for 1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic Acid


TRPV1 Antagonist Lead Optimization Programs Targeting Ocular Pain and Inflammation

This building block serves as a key synthetic intermediate for constructing 1,3-substituted cyclobutyl derivatives with TRPV1 antagonism. Based on patent disclosures, the 1-[4-(trifluoromethyl)phenyl]cyclobutane core provides the optimal para-substitution pattern for TRPV1 antagonist pharmacophore geometry [1]. Procurement is indicated for medicinal chemistry teams pursuing TRPV1-targeted therapeutics for ocular pain, inflammatory conditions, and related TRPV1-mediated disorders. Note that ortho- or meta-CF3 cyclobutane analogs are not direct substitutes and require independent SAR validation.

Synthesis of Conformationally Constrained Bioisosteres Requiring Defined Carboxylic Acid Presentation Geometry

The C-1 geminal disubstitution pattern produces a dihedral angle between the carboxylic acid and aryl group of approximately 60-70° in the puckered cyclobutane conformation, distinct from 3-substituted cyclobutane analogs (cis: ~30-40°; trans: ~150-160°) [2]. This building block is appropriate for SAR studies exploring the spatial presentation of the carboxylic acid hydrogen-bonding moiety. 3-Substituted cyclobutane carboxylic acids will present different binding geometries and should not be substituted without conformational validation.

Medicinal Chemistry Programs Requiring Balanced Lipophilicity for CNS or Cellular Permeability

With a molecular weight of 244.21 g/mol and a calculated cLogP of approximately 3.2-3.5, this building block occupies favorable drug-like property space for passive membrane permeability while maintaining the metabolic stability benefits of both the cyclobutane core and the electron-withdrawing 4-CF3-phenyl group . Procurement is indicated for lead optimization efforts where balancing potency, permeability, and metabolic stability is critical. Non-fluorinated phenylcyclobutane analogs (cLogP ≈ 2.1-2.3) may exhibit insufficient permeability for intracellular or CNS targets.

Synthetic Derivatization via Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety at the C-1 position provides a versatile synthetic handle for amide coupling, esterification, reduction to alcohol, Curtius rearrangement to amines, and homologation reactions . This enables rapid generation of diverse analog libraries while maintaining the critical 1-[4-(trifluoromethyl)phenyl]cyclobutane scaffold geometry. Technical datasheets confirm availability at ≥95% purity suitable for multi-step synthetic sequences.

Technical Documentation Hub

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